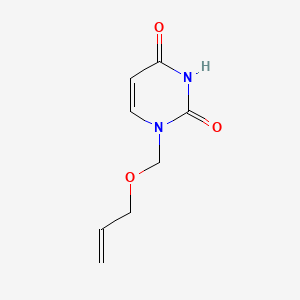

1-((2-Propenyloxy)methyl)-2,4(1H,3H)-pyrimidinedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-((2-Propenyloxy)methyl)-2,4(1H,3H)-pyrimidinedione is an organic compound that features a pyrimidinedione core with a propenyloxy methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Propenyloxy)methyl)-2,4(1H,3H)-pyrimidinedione typically involves the reaction of a pyrimidinedione derivative with a propenyloxy methylating agent. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-((2-Propenyloxy)methyl)-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:

Oxidation: The propenyloxy group can be oxidized to form corresponding epoxides or aldehydes.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The propenyloxy group can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide (NaI) or potassium thiocyanate (KSCN).

Major Products: The major products formed from these reactions include epoxides, aldehydes, saturated derivatives, and various substituted pyrimidinedione compounds.

Scientific Research Applications

1-((2-Propenyloxy)methyl)-2,4(1H,3H)-pyrimidinedione has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((2-Propenyloxy)methyl)-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The propenyloxy group can form covalent or non-covalent bonds with active sites, leading to inhibition or modulation of biological pathways. The pyrimidinedione core can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.

Comparison with Similar Compounds

1-((2-Propenyloxy)methyl)-2,4(1H,3H)-pyrimidinedione: is similar to other pyrimidinedione derivatives, such as:

Uniqueness: The presence of the propenyloxy group in this compound imparts unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.

Biological Activity

1-((2-Propenyloxy)methyl)-2,4(1H,3H)-pyrimidinedione, also known by its CAS number 136819-96-0, is a pyrimidine derivative with potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural similarities to nucleosides and its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H10N2O3

- Molecular Weight : 182.177 g/mol

- Appearance : White to off-white solid

The biological activity of this compound can be attributed to its interaction with various biological targets. The compound's structure allows it to function as a nucleoside analog, which may interfere with nucleic acid synthesis and cellular processes.

Potential Mechanisms:

- Inhibition of Nucleoside Metabolism : The compound may mimic natural nucleosides, disrupting normal metabolic pathways.

- Antiviral Activity : Preliminary studies suggest that derivatives of pyrimidinediones exhibit antiviral properties, particularly against RNA viruses.

- Antitumor Activity : Some studies indicate potential cytotoxic effects on cancer cell lines.

Antiviral Activity

A study focused on similar pyrimidine derivatives showed that compounds with structural similarities to this compound exhibited significant antiviral activity against HIV and other viruses. These compounds were found to inhibit viral replication in vitro.

Antitumor Activity

In vitro studies have demonstrated that certain pyrimidine derivatives possess cytotoxic properties against various cancer cell lines. While specific data for this compound is limited, related compounds have shown promise in targeting cancer cells through apoptosis induction.

Case Study 1: Antiviral Efficacy

In a comparative study of pyrimidine derivatives for their antiviral efficacy against HIV-1, a related compound demonstrated an IC50 value of 0.5 µM. This suggests that the structural framework of pyrimidinediones can be optimized for enhanced antiviral activity.

Case Study 2: Antitumor Screening

A screening of various pyrimidine derivatives against the MCF-7 breast cancer cell line revealed that modifications in the side chains significantly impacted cytotoxicity. Compounds similar to this compound were noted for their ability to induce apoptosis at lower concentrations.

Properties

CAS No. |

136819-96-0 |

|---|---|

Molecular Formula |

C8H10N2O3 |

Molecular Weight |

182.18 g/mol |

IUPAC Name |

1-(prop-2-enoxymethyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C8H10N2O3/c1-2-5-13-6-10-4-3-7(11)9-8(10)12/h2-4H,1,5-6H2,(H,9,11,12) |

InChI Key |

QWZTZUYUCDFXJV-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOCN1C=CC(=O)NC1=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.